3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
The compound “3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains several functional groups including a trifluoromethyl group, an oxadiazole ring, a piperidine ring, and a benzonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pyrrolidine rings (a type of piperidine) are often synthesized from different cyclic or acyclic precursors . Protodeboronation of pinacol boronic esters is also a common method in organic synthesis .Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the piperidine ring . The trifluoromethyl group, oxadiazole ring, and benzonitrile group also contribute to the overall structure of the molecule.Scientific Research Applications
Synthesis and Analysis
Synthesis and Spectral Analysis : The synthesis and spectral analysis of related 1,3,4-Oxadiazole compounds have been extensively studied. These compounds demonstrate significant biological activities, making them a subject of interest for researchers. For example, Khalid et al. (2016) synthesized various N-substituted derivatives of a similar compound, highlighting the synthesis process and the structural elucidation using techniques like 1 H-NMR, IR, and mass spectral data (Khalid et al., 2016).
Chemical Stability and Rearrangements : The chemical stability and reactions of related compounds, including 1,2,4-Oxadiazoles, have been studied, revealing insights into their behavior under various conditions. For instance, Kayukova et al. (2018) examined the stability of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles, discovering unique reactions and the formation of new compounds under specific conditions (Kayukova et al., 2018).
Biological Activities and Applications
Antimicrobial Activities : These compounds have shown promise in antimicrobial activities. For example, research has demonstrated the synthesis and evaluation of novel derivatives with significant antibacterial and antifungal activities. Avagyan et al. (2020) synthesized new Oxadiazolylbenzodioxane derivatives and evaluated their antibacterial activity, adding to the body of evidence supporting the potential of these compounds in antimicrobial applications (Avagyan et al., 2020).
Anticancer Evaluation : A series of 1,2,4- and 1,3,4-oxadiazole derivatives, including compounds structurally similar to the target molecule, have been synthesized and evaluated for their anticancer activity. Caneschi et al. (2019) found promising results in this field, indicating potential applications in cancer treatment (Caneschi et al., 2019).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds. The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3 hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The compound’s structure suggests that it may interact with its targets through the pyrrolidine ring . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity as for compound 69k .
properties
IUPAC Name |
3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)15-22-21-13(25-15)12-5-2-6-23(9-12)14(24)11-4-1-3-10(7-11)8-20/h1,3-4,7,12H,2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVUNPVEINEMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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